5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.
Attachment of the (2,5-dimethylbenzyl)sulfanyl Group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aromatic rings or the thienopyrimidine core.
Substitution: Various substitution reactions can take place, especially at the chlorophenyl group or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, thienopyrimidines are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different cores.
Sulfanyl-Substituted Compounds: Molecules with a sulfanyl group attached to various aromatic or heterocyclic systems.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H17ClN2S2 |
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Molecular Weight |
397.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17ClN2S2/c1-13-3-4-14(2)16(9-13)10-25-20-19-18(11-26-21(19)24-12-23-20)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
AADYKSSTRLPPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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